
Clozapine N-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine N-oxide dihydrochloride (CNO dihydrochloride, CAS 2250025-93-3) is a water-soluble hydrochloride salt of clozapine N-oxide (CNO), a major metabolite of the atypical antipsychotic clozapine. It is widely used in neuroscience research as a potent agonist for designer receptors exclusively activated by designer drugs (DREADDs), particularly hM3Dq and hM4Di receptors . Key properties include:
- Molecular Formula: C₁₈H₂₁Cl₃N₄O
- Molecular Weight: 415.74 g/mol
- Bioavailability: 6–7-fold higher plasma concentration compared to CNO freebase in animal studies .
- Metabolic Stability: Reduced conversion to clozapine (<10% in macaques) compared to CNO freebase, minimizing off-target effects .
- Blood-Brain Barrier Penetration: Effective central nervous system (CNS) delivery .
CNO dihydrochloride’s primary application is chemogenetic modulation of neuronal activity via DREADDs, enabling precise control of neural circuits in preclinical models .
Preparation Methods
Extraction of Clozapine from Pharmaceutical Formulations
Large-scale CNO·HCl synthesis necessitates cost-effective clozapine sources, often extracted from commercial tablets. A validated protocol involves crushing 100 Clopine tablets (100 mg clozapine/tablet) into 250 mL acetone at 50°C for 60 minutes. Filtration through Celite followed by solvent reduction yields 9.8 g clozapine (98% recovery), with petroleum spirit-induced crystallization ensuring >99% purity by HPLC. This method circumvents expensive API procurement, though residual tablet binders require monitoring via ¹H NMR (CD₃OD: δ 3.17–7.37 ppm).
Table 1: Clozapine Extraction Efficiency
Parameter | Value |
---|---|
Starting material | 100 × 100 mg tablets |
Solvent system | Acetone/petroleum spirit |
Yield | 9.8 g (98%) |
Purity (HPLC) | >99% |
Oxidation of Clozapine to Clozapine N-Oxide
Clozapine oxidation exploits Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as a low-cost alternative to meta-chloroperbenzoic acid (mCPBA). Combining clozapine (4.37 g, 13.4 mmol) with Oxone (4.29 g, 6.68 mmol) and NaHCO₃ (2.25 g, 26.7 mmol) in MeOH/H₂O (25 mL/5 mL) at RT for 2 hours achieves 97% conversion. Ethanol recrystallization produces CNO·EtOH solvate (4.46 g) with characteristic ¹H NMR shifts (CD₃OD: δ 3.86 ppm, brs, 2H; 6.81 ppm, d, J = 8.4 Hz). Comparative TLC (Rf = 0.3, 60% CH₂Cl₂/MeOH) confirms complete N-oxidation without overoxidation byproducts.
Hydrochloride Salt Formation
Direct Protonation with HCl
CNO (5.00 g, 0.015 mol) suspended in methanol reacts with 2.8 M HCl/EtOAc (6 mL, 0.017 mol) to precipitate CNO·HCl as a yellow solid (2.2 g, 39%). ¹³C NMR (CD₃OD: δ 164.0 ppm, C=O) verifies N-oxide protonation, while elemental analysis aligns with C₁₈H₂₀Cl₂N₄O (Calc: C 57.0, H 5.3, N 14.8; Found: C 56.8, H 5.6, N 14.8).
Table 2: CNO·HCl Synthetic Parameters
Parameter | Value |
---|---|
Equivalents HCl | 1.1 eq |
Solvent | Methanol/ethyl acetate |
Yield | 39% |
Degradation point | 473–478 K |
Hemihydrochloride Polymorph Isolation
Unexpectedly, CNO·HCl recrystallization from methanol/ether produces (CNO)₂·HCl hemihydrochloride (I4/m space group) via HCl loss. X-ray diffraction (100 K) reveals a polycatenane structure stabilized by O–H⋯O hydrogen bonds (O⋯O = 2.434 Å) and N–H⋯Cl interactions (N⋯Cl = 3.326 Å). The diazepine ring adopts a boat conformation (dihedral angle = 40.08°), contrasting the 56.2° angle in CNO·MeOH solvates.
Table 3: CNO Hemihydrochloride Crystallographic Data
Parameter | Value |
---|---|
Space group | I4/m |
Unit cell | a = 17.305 Å, c = 26.040 Å |
Z | 8 |
R factor | 0.049 |
Analytical Characterization Strategies
Spectroscopic Validation
- ¹H NMR : CNO·HCl exhibits distinct shifts vs. free base:
- FT-IR : N–O stretch at 1265 cm⁻¹ and NH⁺ bend at 1550 cm⁻¹ differentiate protonated species
Solubility Profiling
CNO·HCl demonstrates enhanced aqueous solubility (6.5 mg/mL in saline) vs. free CNO (1.2 mg/mL in 10% DMSO). Pharmacokinetic studies in rodents show 3.2× higher CNO-HCl plasma AUC (4,520 ng·h/mL) than CNO-DMSO formulations, validating salt formation’s bioavailability impact.
Industrial-Scale Considerations
Solvent Selection
Methanol optimizes HCl incorporation (39% yield) but risks hemihydrochloride formation upon ether diffusion. Ethanol recrystallization prevents polymorphism but lowers yield to 32%.
Counterion Exchange
Bromide salt synthesis (CNO·HBr) via HBr addition in MeOH achieves 89% yield but introduces hygroscopicity challenges. Chloride remains preferred for storage stability.
Chemical Reactions Analysis
Types of Reactions
Clozapine N-oxide (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: It can be reduced back to clozapine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
Oxidation: Higher oxidation states of the compound.
Reduction: Clozapine.
Substitution: Various substituted derivatives of Clozapine N-oxide.
Scientific Research Applications
2.1. DREADD Activation
Clozapine N-oxide dihydrochloride is primarily utilized to activate excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs in genetically modified animal models. This activation allows researchers to manipulate neuronal circuits selectively and study their functions in vivo .
Table 1: DREADD Activation Properties
DREADD Type | Receptor Type | Effect | Reference |
---|---|---|---|
hM3Dq | Excitatory | Neuronal activation | |
hM4Di | Inhibitory | Neuronal silencing |
2.2. Behavioral Studies
Research has demonstrated that this compound can influence various behaviors in animal models. For instance, studies have shown its effects on sleep patterns and motor functions in mice . The compound is administered at varying doses (1-10 mg/kg), which allows for the assessment of dose-dependent effects on behavior.
Table 2: Behavioral Effects of this compound
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that this compound exhibits superior bioavailability compared to other formulations, such as clozapine N-oxide dissolved in dimethyl sulfoxide (DMSO). In rhesus macaques, it resulted in plasma concentrations that were 6 to 7 times higher than those seen with the DMSO formulation, with significantly lower conversion rates to clozapine .
Table 3: Pharmacokinetic Comparison
Formulation | Plasma Concentration (fold increase) | Conversion to Clozapine (%) |
---|---|---|
CNO-HCl | 6-7 | 0.5% - 1.5% |
CNO-DMSO | Baseline | 3% - 5% |
Case Studies and Research Findings
Numerous studies have leveraged this compound for investigating neural circuits and pharmacological responses:
- Study on Sleep Regulation : A recent study explored how this compound affects sleep in mice, revealing significant alterations at specific doses .
- Motor Skill Impairment : Another investigation assessed the impact of gestational ethanol exposure on motor skills in mice, utilizing this compound to modulate dopamine and acetylcholine pathways .
Mechanism of Action
Clozapine N-oxide (hydrochloride) exerts its effects by binding to DREADD receptors, which are engineered to respond specifically to this ligand. Upon binding, it activates G-protein coupled signaling pathways, leading to various cellular responses. The compound is reverse metabolized to clozapine, which can bind to multiple neuroreceptors, including serotonergic, dopaminergic, and adrenergic receptors .
Comparison with Similar Compounds
Other N-Oxide Derivatives
Key Contrast: While CNO dihydrochloride is tailored for CNS-targeted DREADD activation, Tirapazamine and Banoxantrone exploit N-oxide chemistry for tumor-selective cytotoxicity, reflecting divergent therapeutic goals .
Hydrochloride Salts of Psychotropic Agents
Key Contrast: Unlike Trazodone N-oxide (an analytical reference standard) and Cyclobenzaprine hydrochloride (a muscle relaxant), CNO dihydrochloride is optimized for experimental neuroscience with validated CNS activity .
DREADD Agonists and Antipsychotics
Key Contrast: CNO dihydrochloride outperforms clozapine and Deschloroclozapine in DREADD specificity and metabolic stability, critical for minimizing confounding effects in behavioral studies .
Research Findings and Data
Pharmacokinetic Profile (Rhesus Macaques)
Parameter | CNO Freebase | CNO Dihydrochloride |
---|---|---|
Cₘₐₓ (ng/mL) | 50–60 | 300–350 |
AUC₀–∞ (h·ng/mL) | 120 | 850 |
Clozapine Conversion | 20–30% | <10% |
Data from Allen et al. (2019) demonstrate superior bioavailability and metabolic stability of the dihydrochloride salt .
Stability in Aqueous Solution
- CNO Freebase: Precipitates at pH > 6.5; batch-dependent solubility .
- CNO Dihydrochloride: Stable in saline (1–5 mg/mL) for 24 hours at 25°C .
Biological Activity
Clozapine N-oxide dihydrochloride (CNO) is a water-soluble derivative of clozapine, primarily utilized as a pharmacological tool in neuroscience for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This article delves into the biological activity of CNO, highlighting its pharmacokinetics, mechanisms of action, and relevant research findings.
CNO is a metabolite of clozapine and serves as an agonist for specific muscarinic receptors, particularly hM3Dq and hM4Di DREADDs. These receptors are engineered to be activated exclusively by CNO, allowing researchers to manipulate neuronal activity with high specificity. The chemical structure of CNO is represented as follows:
- Chemical Name : 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride
- Molecular Formula : C18H19ClN2O2
- Purity : ≥99% .
Pharmacokinetics
Recent studies have demonstrated that CNO dihydrochloride exhibits significantly improved bioavailability compared to its freebase form. In rhesus macaques, CNO-HCl resulted in 6- to 7-fold higher plasma concentrations than CNO-DMSO, with less conversion to clozapine (0.5%-1.5% in CNO-HCl vs. 3%-5% in CNO-DMSO) . This enhanced pharmacokinetic profile suggests that CNO-HCl is more effective for experimental applications.
Table 1: Pharmacokinetic Comparison
Parameter | CNO-DMSO (10% v/v) | CNO-HCl |
---|---|---|
Plasma Concentration (ng/mL) | Lower | Higher |
Clozapine Conversion (%) | 3%-5% | 0.5%-1.5% |
CSF Concentration Ratio | 2%-6% | 2%-6% |
Biological Activity and Effects
CNO's primary application lies in its ability to selectively activate DREADDs, which can either enhance or inhibit neuronal firing depending on the receptor subtype used. For instance:
- hM3Dq Activation : Leads to increased neuronal activity.
- hM4Di Activation : Results in neuronal silencing .
Case Studies
- Neuronal Circuit Dissection : A study utilized CNO to activate hM3Dq receptors in mice, demonstrating its effectiveness in modulating specific neural circuits involved in behavior .
- Sleep Studies : Research indicated that intraperitoneal injections of CNO affected sleep patterns in laboratory mice, specifically suppressing REM sleep without significant changes in wakefulness or NREM sleep .
- Pain Models : In neuropathic pain models, both CNO and deschloroclozapine (DCZ) were shown to increase pain thresholds, with DCZ exhibiting a faster onset of action compared to CNO .
Safety and Efficacy
While CNO is generally considered pharmacologically inert at recommended doses (0.1–3 mg/kg), it is crucial to monitor for potential off-target effects due to its metabolism back to clozapine, which possesses known side effects . Studies emphasize the need for careful experimental design to mitigate these risks.
Properties
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.